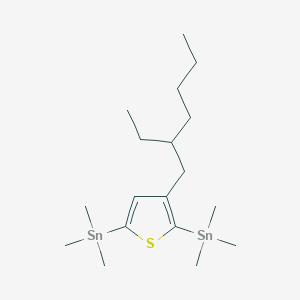
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) is an organotin compound with the chemical formula C18H36SSn2. It is a liquid at room temperature, ranging from colorless to pale yellow, and has a strong odor. This compound is sensitive to air, light, and heat, and it is prone to oxidation and decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) can be synthesized through the reaction of 2,5-dibromothiophene with trimethyltin chloride under suitable conditions. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound is sensitive to oxidation, which can lead to the formation of oxides and other degradation products.
Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.
Coupling Reactions: The compound is often used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Substitution: Halogens like chlorine and bromine are frequently used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Oxides and other degradation products.
Substitution: Halogenated derivatives.
Coupling Reactions: Various carbon-carbon bonded products, depending on the reactants used.
Scientific Research Applications
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) involves its ability to participate in various chemical reactions due to the presence of the tin atoms and the thiophene ring. The tin atoms can form bonds with other elements, facilitating coupling reactions, while the thiophene ring provides stability and electronic properties. The compound can interact with molecular targets through these reactions, influencing pathways involved in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
(3,3’-Bis(2-ethylhexyl)-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane): Similar structure but with a bithiophene core.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Another thiophene-based organotin compound used in organic electronics.
Uniqueness
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) is unique due to its specific structure, which combines the properties of the thiophene ring with the reactivity of the tin atoms. This combination makes it particularly useful in coupling reactions and the synthesis of complex organic molecules .
Properties
Molecular Formula |
C18H36SSn2 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
[3-(2-ethylhexyl)-5-trimethylstannylthiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C12H18S.6CH3.2Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;;;;;/h7,11H,3-6,9H2,1-2H3;6*1H3;; |
InChI Key |
SKOFXYSZENYAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















